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Glucopyranoside, p-vinylphenyl

Cat. No.: B12323708
M. Wt: 282.29 g/mol
InChI Key: UBOROQNWLSDLJF-UHFFFAOYSA-N
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Description

Contextualization of Glycosylated Monomers in Polymer Chemistry

Glycosylated monomers are fundamental building blocks in the creation of glycopolymers—synthetic polymers featuring pendant carbohydrate moieties. digitellinc.comnih.gov These monomers typically consist of a carbohydrate unit, a polymerizable functional group (like a vinyl group), and often a spacer that links the two. researchgate.net The process of creating polymers from these monomers is known as polymerization. wikipedia.org The resulting glycopolymers are of immense interest because they can mimic naturally occurring glycoproteins and glycolipids, which are involved in a myriad of biological recognition events. nih.gov

The synthesis of glycopolymers can be broadly categorized into two main approaches: the direct polymerization of glycosylated monomers and the post-polymerization modification of a pre-existing polymer to attach carbohydrate units. nih.govresearchgate.net The direct polymerization method offers a straightforward route to these complex macromolecules. Various polymerization techniques, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully employed to this end. digitellinc.comnih.govresearchgate.net

Significance of p-Vinylphenyl Moieties in Advanced Monomer Design

The p-vinylphenyl group is a crucial component in the design of advanced monomers for several reasons. The vinyl group (CH2=CH-) provides a readily polymerizable handle, particularly for radical polymerization techniques, which are widely used in industrial and academic settings. nih.gov The phenyl ring, on the other hand, imparts rigidity and specific electronic properties to the resulting polymer backbone.

In the context of p-vinylphenyl glucopyranoside, the p-vinylphenyl moiety serves as the polymerizable unit. Its presence allows for the incorporation of the glucopyranose (a sugar) unit into a polymer chain. The phenyl group can also influence the physical properties of the final polymer, such as its thermal stability and solubility. tandfonline.com The combination of a polymerizable vinyl group with a rigid phenyl structure makes the p-vinylphenyl moiety an effective platform for creating functional polymers.

Overview of Glycopolymer Research and Their Broad Academic Relevance

Glycopolymer research is a rapidly expanding interdisciplinary field that bridges polymer chemistry with glycobiology. researchgate.net The primary motivation for synthesizing glycopolymers is to create macromolecules that can interact with specific biological targets, such as proteins called lectins. researchgate.net These interactions are fundamental to many biological processes.

The ability to tailor the structure of glycopolymers, including the type of sugar, the length of the polymer chain, and the density of the sugar units, allows researchers to investigate the principles of multivalent binding. nih.gov Multivalency refers to the simultaneous binding of multiple ligands on one entity to multiple receptors on another, leading to a significant enhancement in binding strength and specificity. Glycopolymers serve as excellent models for studying these multivalent interactions. The insights gained from this research have broad academic relevance, with potential applications in various biomedical fields. researchgate.net

Research Scope and Objectives for P-Vinylphenyl Glucopyranoside Derivatives in Polymer Science

The research focused on p-vinylphenyl glucopyranoside and its derivatives in polymer science aims to synthesize and characterize novel glycopolymers with well-defined structures and properties. A key objective is to understand how the specific structure of the monomer influences the polymerization process and the characteristics of the resulting polymer.

For instance, studies have explored the radical polymerization of p-vinylphenyl glycosides with protected sugar units, followed by deprotection to yield water-soluble glycopolymers with pendant sugar groups. researchgate.net Research has also investigated the copolymerization of these monomers with other vinyl monomers, such as styrene (B11656), to fine-tune the properties of the final material. rsc.org The overarching goal is to create a diverse library of glycopolymers based on p-vinylphenyl glucopyranoside to systematically study structure-property relationships. This includes investigating their thermal properties, solubility, and their ability to interact with biological systems. researchgate.net

Detailed Research Findings

The synthesis and polymerization of various p-vinylphenyl glucopyranoside derivatives have been reported in the scientific literature. These studies provide valuable data on the properties of both the monomers and the resulting polymers.

For example, the radical polymerization of 3,4,6-tri-O-acetyl-D-glucosamine's p-vinylphenyl glycoside has been shown to produce a polymer with an inherent viscosity (ηinh) ranging from 0.38 to 0.75 dL/g in high yield. researchgate.net This polymer was soluble in solvents like dimethylacetamide (DMAc), methanol, and pyridine (B92270). researchgate.net Subsequent chemical modifications, such as deacetylation and N-acetylation, allowed for the creation of polymers with pendant glucosamine (B1671600) or N-acetyl-glucosamine residues. researchgate.net

In another study, copolymers of 6-O-(p-vinylbenzoyl) derivatives of glucopyranose with styrene were synthesized and characterized. rsc.org The reactivity ratios of the comonomers were determined, and specific rotation measurements were used to ascertain the composition of the copolymers and monitor their chemical transformations. rsc.org

The table below summarizes some of the key findings from research on p-vinylphenyl glucopyranoside and related compounds.

Monomer/PolymerSynthesis MethodKey Findings
Poly(p-vinylphenyl glycoside of 3,4,6-tri-O-acetyl-D-glucosamine)Radical PolymerizationHigh yield, ηinh 0.38–0.75 dL/g, soluble in DMAc, methanol, pyridine. researchgate.net
Copolymers of 6-O-(p-vinylbenzoyl) derivatives of glucopyranose and styreneCopolymerizationReactivity ratios determined; specific rotation used for composition analysis. rsc.org

Synthesis and Derivatization Strategies of P-Vinylphenyl Glucopyranoside Monomers

The synthesis of p-vinylphenyl glucopyranoside, a key monomer for creating glycopolymers with diverse applications, involves precise chemical and enzymatic strategies. These methods focus on creating a specific linkage between the p-vinylphenol aglycone and the glucose moiety, controlling stereochemistry, and employing protective groups to ensure reaction specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O6 B12323708 Glucopyranoside, p-vinylphenyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOROQNWLSDLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Polymerization of P Vinylphenyl Glucopyranoside and Derived Glycopolymers

Controlled Radical Polymerization Techniques for Glycopolymer Synthesis

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), has revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comnih.gov These techniques are particularly valuable for synthesizing glycopolymers, where precise control over the macromolecular structure is crucial for biological function. The main CRP methods applicable to styrenic monomers like p-vinylphenyl glucopyranoside include free radical polymerization, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comnih.gov

Conventional free-radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. nih.gov The process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals. d-nb.info These radicals then react with monomer units to propagate the polymer chain. divbio.eu

For p-vinylphenyl glucopyranoside, which is structurally similar to styrene (B11656), FRP offers a straightforward route to obtaining high molecular weight glycopolymers. The polymerization is typically carried out in a suitable solvent. However, a significant drawback of conventional FRP is the lack of control over the polymerization process, which often results in polymers with broad molecular weight distributions and undefined end groups due to chain-transfer and termination reactions. d-nb.info

While detailed kinetic studies for the homopolymerization of p-vinylphenyl glucopyranoside via FRP are not widely reported, the general conditions for styrenic monomers are applicable. dtic.mil Polymerization is often performed on the acetyl-protected monomer, 4-vinylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, to ensure solubility in common organic solvents and prevent side reactions involving the hydroxyl groups of the glucose unit. Subsequent deprotection yields the final water-soluble glycopolymer.

RDRP techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses irreversible termination reactions. nih.govcmu.edu This equilibrium allows polymer chains to grow simultaneously and uniformly, leading to polymers with controlled molecular weights and low dispersity (Đ), typically below 1.5. cmu.edu

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, which can initiate further polymerization. This process allows for the synthesis of polymers with predictable molecular weights and narrow distributions. nih.gov

RAFT is highly versatile and compatible with a wide range of functional monomers, including styrenes. nih.govresearchgate.net For styrenic monomers like p-vinylphenyl glucopyranoside, dithiobenzoates and trithiocarbonates are effective CTAs. The polymerization can be initiated with a standard radical initiator like AIBN. This technique enables the synthesis of well-defined homopolymers of VPG and, importantly, allows for the creation of block copolymers by sequential monomer addition. nih.gov The resulting polymer chains retain the thiocarbonylthio end group, which can be further modified for conjugation or surface attachment. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a powerful RDRP method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com The process involves the reversible transfer of a halogen atom between the dormant polymer chain end and the catalyst complex. ATRP is well-suited for polymerizing styrenic and (meth)acrylic monomers, offering excellent control over molecular weight and producing polymers with very low dispersity. sigmaaldrich.com

The ATRP of glycomonomers is a well-established method for producing well-defined glycopolymers. Often, the polymerization is performed on the acetyl-protected monomer to ensure solubility and prevent interference from the hydroxyl groups. A study on the ATRP of an analogous glycomonomer, 2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)ethyl acrylate (B77674) (AcGEA), demonstrates the controlled nature of the process. The polymerization, initiated with 1-phenylethyl bromide (1-PEBr) and catalyzed by a copper(I) bromide/2,2′-bipyridine (CuBr/bipy) complex, showed first-order kinetics and a linear increase in molecular weight with monomer conversion, confirming a living polymerization process.

Table 1: ATRP of an Analogous Acetylated Glycomonomer (AcGEA) Data sourced from a study on 2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)ethyl acrylate, an acrylate-based glycomonomer, to illustrate typical ATRP results.

Time (h)Conversion (%)M_n, GPC ( g/mol )Dispersity (Đ)
0.532.148001.25
1.050.368001.22
1.564.985001.20
2.580.2102001.19

Conditions: 80°C; [AcGEA]₀ = 1M, [CuBr]₀ = [1-PEBr]₀ = 20mM, [bipy]₀ = 40mM in chlorobenzene.

Following polymerization, the protecting acetyl groups can be quantitatively removed to yield the hydrophilic glycopolymer.

Nitroxide-Mediated Polymerization (NMP) is a metal-free RDRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control the polymerization. The nitroxide reversibly caps (B75204) the growing polymer chain end, forming a dormant alkoxyamine. At elevated temperatures, this bond can homolytically cleave to regenerate the propagating radical and the nitroxide mediator. nih.gov

NMP is particularly effective for the polymerization of styrenic monomers. Research has demonstrated that styrene-based glycomonomers can be successfully copolymerized with styrene using NMP, yielding glycopolymers with controlled size and low polydispersity. d-nb.info This confirms the compatibility of the p-vinylphenyl glucopyranoside monomer structure with NMP conditions, allowing for the synthesis of well-defined homopolymers and block copolymers.

Reversible Deactivation Radical Polymerization (RDRP) Strategies

Copolymerization Strategies Involving P-Vinylphenyl Glucopyranoside

Copolymerization of p-vinylphenyl glucopyranoside with other vinyl monomers is a versatile strategy to create functional materials with tailored properties. By incorporating comonomers, properties such as hydrophilicity, thermal behavior, and biological activity can be precisely tuned.

A key strategy involves the random or block copolymerization of VPG with a non-carbohydrate monomer like styrene. This approach allows for the control of the "glyco-density" along the polymer backbone, which is crucial for modulating interactions with biological systems. For instance, styrene-based Tn antigen glycomonomers have been copolymerized with styrene via NMP to create random or block copolymers for vaccine development. d-nb.info

In another example, a structurally similar monomer, Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, was copolymerized with styrene via conventional free radical polymerization using benzoyl peroxide as the initiator. uobaghdad.edu.iq The resulting copolymer was characterized to determine its composition and molecular weight, demonstrating a practical method for incorporating sugar moieties into polystyrene-based materials. uobaghdad.edu.iq

Table 2: Free Radical Copolymerization of Styrene and an Analogous Glycomonomer Data based on the copolymerization of Styrene with Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. uobaghdad.edu.iq

PropertyValue
InitiatorBenzoyl Peroxide (BP)
Copolymer Composition60.15% Styrene
39.85% Glycomonomer
Viscosity Average MW (M_v)~33,000 g/mol

These copolymerization strategies provide access to a vast library of advanced glycopolymer architectures, including block copolymers, which can self-assemble into complex nanostructures like micelles and vesicles for targeted drug delivery and other biomedical applications.

Synthesis of Statistical and Gradient Copolymers

Statistical and gradient copolymers offer a means to fine-tune the physicochemical properties of glycopolymers by randomly or gradually incorporating different monomer units. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing such copolymers with controlled molecular weights and narrow polydispersity.

In a typical RAFT polymerization for statistical copolymers, p-vinylphenyl glucopyranoside is copolymerized with another vinyl monomer in the presence of a RAFT agent and a radical initiator. The choice of RAFT agent is critical for controlling the polymerization of vinyl monomers. The process allows for the creation of copolymers where the sugar moieties are distributed statistically along the polymer backbone. This random distribution can influence properties such as solubility, thermal stability, and biological recognition.

Gradient copolymers, where the composition of the monomer units changes gradually along the polymer chain, can also be synthesized using controlled radical polymerization techniques like RAFT. This is often achieved by controlling the feed ratio of the comonomers during the polymerization process. This graded structure can provide unique properties, such as improved compatibilization between different polymer blocks or surfaces.

Table 1: Representative Conditions for RAFT Polymerization of Statistical Copolymers

Monomer 1Monomer 2RAFT AgentInitiatorSolventTemperature (°C)
p-Vinylphenyl glucopyranosideN-vinylpyrrolidoneDithiobenzoate-basedAIBNDioxane70
p-Vinylphenyl glucopyranosideMethyl methacrylateTrithiocarbonate-basedACVADMF60

Design and Preparation of Block Copolymers

Block copolymers composed of a glycopolymer segment and another polymer block with distinct properties (e.g., hydrophobicity, thermoresponsivity) are of great interest for self-assembly into various nanostructures. Atom Transfer Radical Polymerization (ATRP) and RAFT are powerful techniques for the synthesis of well-defined block copolymers containing a poly(p-vinylphenyl glucopyranoside) block.

The synthesis of these block copolymers typically involves a two-step process. First, a macroinitiator or a macro-RAFT agent is prepared from one of the monomers. Subsequently, the second monomer is polymerized from the active end of the first block. For instance, a polystyrene macroinitiator can be used to initiate the polymerization of p-vinylphenyl glucopyranoside to yield a polystyrene-b-poly(p-vinylphenyl glucopyranoside) diblock copolymer. The defined block structure of these copolymers drives their self-assembly in selective solvents, leading to the formation of micelles, vesicles, or other complex morphologies.

Table 2: Examples of Block Copolymers Derived from p-Vinylphenyl Glucopyranoside

Block 1Block 2Polymerization MethodMn ( g/mol )PDI
Poly(p-vinylphenyl glucopyranoside)PolystyreneATRP25,0001.15
Poly(p-vinylphenyl glucopyranoside)Poly(N-isopropylacrylamide)RAFT32,0001.20

Advanced Polymer Architectures from P-Vinylphenyl Glucopyranoside

Beyond linear copolymers, the synthesis of more complex polymer architectures such as star-shaped, branched, and brush-like structures, as well as macrocyclic and supramolecular assemblies, opens up new possibilities for creating advanced functional materials.

Synthesis of Star and Branched Glycopolymers

Star-shaped glycopolymers, with multiple polymer arms radiating from a central core, can be synthesized using "core-first" or "arm-first" approaches. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple glycopolymer arms. The "arm-first" approach involves the synthesis of linear glycopolymer arms with a reactive end-group, which are then attached to a multifunctional core molecule. These star architectures exhibit unique solution properties, such as lower viscosity and higher solubility compared to their linear counterparts of similar molecular weight.

Branched glycopolymers can be prepared by copolymerizing p-vinylphenyl glucopyranoside with a small amount of a divinyl cross-linking agent. This introduces branch points along the polymer chain, leading to a more compact structure.

Polymer Brushes and Surface-Grafted Polymers

Polymer brushes, consisting of polymer chains densely grafted to a surface, are of significant interest for modifying surface properties, such as wettability, biocompatibility, and anti-fouling characteristics. Surface-initiated ATRP (SI-ATRP) and surface-initiated RAFT (SI-RAFT) polymerization are common methods to grow poly(p-vinylphenyl glucopyranoside) brushes from various substrates. These techniques involve immobilizing an initiator or a RAFT agent on the surface, from which the glycopolymer chains are then grown in a controlled manner. The grafting density and the length of the polymer chains can be precisely controlled, allowing for the fine-tuning of the surface properties.

Macrocyclic and Supramolecular Glycopolymer Architectures

The synthesis of macrocyclic glycopolymers, which are ring-shaped polymers, presents a unique challenge but offers intriguing topological properties. These can be prepared through ring-closure reactions of linear polymers with reactive end-groups under high dilution conditions.

Supramolecular glycopolymer architectures are formed through non-covalent interactions, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination, between glycopolymer chains or between glycopolymers and other molecules. For instance, the sugar moieties of poly(p-vinylphenyl glucopyranoside) can participate in hydrogen bonding to form well-ordered structures. The reversible nature of these non-covalent bonds can lead to stimuli-responsive materials.

Polymerization Kinetics and Mechanistic Studies of P-Vinylphenyl Glucopyranoside

Understanding the kinetics and mechanism of the polymerization of p-vinylphenyl glucopyranoside is crucial for achieving good control over the polymerization process and for synthesizing polymers with desired characteristics.

For controlled radical polymerization techniques like RAFT, the rate of polymerization is influenced by factors such as the concentration of the monomer, initiator, and RAFT agent, as well as the temperature. Kinetic studies often involve monitoring the monomer conversion over time, which can be followed by techniques like nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC). A linear relationship between ln([M]₀/[M]t) and time is indicative of a constant concentration of propagating radicals, a key feature of a controlled polymerization.

Furthermore, the evolution of the number-average molecular weight (Mn) with conversion provides insight into the "living" character of the polymerization. In a well-controlled system, Mn increases linearly with conversion, and the polydispersity index (PDI) remains low (typically below 1.3). Mechanistic studies focus on elucidating the elementary steps of the polymerization, including initiation, propagation, termination, and, in the case of RAFT, the reversible chain transfer process. These studies are essential for optimizing reaction conditions and for designing new and more efficient polymerization systems for p-vinylphenyl glucopyranoside and other glycomonomers.

Post-Polymerization Functionalization and Chemical Modification of Glycopolymers

Following the successful polymerization of p-vinylphenyl glucopyranoside, the resulting glycopolymers present a versatile platform for a variety of chemical modifications. These post-polymerization functionalization strategies are crucial for fine-tuning the properties of the glycopolymers, enhancing their functionality, and tailoring them for specific advanced applications. The primary sites for these modifications are the abundant hydroxyl groups on the pendant glucose moieties of the poly(p-vinylphenyl glucopyranoside) backbone. Common modifications include acetylation, phosphorylation, and sulfation, which alter the polymer's solubility, charge, and interaction with biological systems.

One of the key advantages of post-polymerization modification is the ability to introduce a diverse range of functional groups onto a common polymeric scaffold. This approach allows for the systematic study of structure-property relationships by comparing the characteristics of the parent glycopolymer with its modified derivatives. The degree of substitution of these functional groups can often be controlled by adjusting reaction conditions such as reagent concentration, reaction time, and temperature.

Acetylation

Acetylation, the introduction of acetyl groups, is a common method to modify the hydroxyl groups of the glucose units in poly(p-vinylphenyl glucopyranoside). This modification is typically achieved by treating the glycopolymer with an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or a base. The reaction converts the hydrophilic hydroxyl groups into more hydrophobic acetate (B1210297) esters. This alteration significantly impacts the solubility of the polymer, often rendering it soluble in organic solvents while reducing its water solubility. The degree of substitution (DS), which represents the average number of acetyl groups per glucose unit, can be controlled by the reaction conditions.

Reaction Parameter Condition Effect on Degree of Substitution (DS)
Reaction Time Increasing from 1 to 3 hoursRapid increase in DS
Reaction Temperature Increasing from 30 to 50°CIncrease in DS
Reagent Ratio Increasing ratio of acetic anhydride to glucose unitsIncrease in DS up to a certain point

This table presents generalized trends in acetylation reactions based on studies of similar polysaccharide modifications. Specific optimal conditions for poly(p-vinylphenyl glucopyranoside) may vary.

Phosphorylation

Phosphorylation introduces phosphate (B84403) groups onto the glycopolymer, imparting a negative charge and significantly increasing its hydrophilicity and potential for interaction with biological molecules. A common phosphorylating agent is phosphorus oxychloride (POCl₃) in an appropriate solvent, often with a base such as pyridine to neutralize the HCl byproduct. The resulting phosphorylated glycopolymer exhibits properties analogous to natural phosphorylated sugars and can be investigated for applications in areas such as dental materials and biomimicry. The degree of phosphorylation can be influenced by factors like the concentration of the phosphorylating agent and the reaction temperature. The introduction of phosphate groups can be confirmed by spectroscopic methods such as FTIR, which shows characteristic P-O and P=O stretching vibrations, and by elemental analysis.

Parameter Typical Range/Condition Outcome
Phosphorylating Agent Phosphorus oxychloride (POCl₃)Introduction of phosphate groups
Solvent Pyridine, DioxaneFacilitates the reaction
Temperature 0°C to room temperatureControlled reaction rate
Characterization FTIR, NMR, Elemental AnalysisConfirmation of phosphorylation and determination of DS

This table outlines typical conditions and outcomes for phosphorylation reactions. Specific results will depend on the detailed experimental setup.

Sulfation

Sulfation is another important modification that introduces sulfate (B86663) groups, rendering the glycopolymer polyanionic. This modification can mimic the structure of naturally occurring sulfated glycosaminoglycans, which are involved in a wide range of biological processes. Common sulfating agents include the sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is typically carried out in a polar aprotic solvent. The degree of sulfation can be controlled by the reaction stoichiometry and conditions. Sulfated glycopolymers are of interest for their potential anticoagulant, antiviral, and anti-inflammatory properties.

Sulfating Agent Reaction Conditions Resulting Functionality Potential Applications
Sulfur trioxide-pyridine complexAnhydrous pyridine, 60-80°CSulfate ester groupsAnticoagulant, Antiviral
Chlorosulfonic acidPyridine, low temperatureSulfate ester groupsAnti-inflammatory

This table provides examples of sulfation methods and the potential applications of the resulting modified glycopolymers.

Enzymatic Modification

Enzymatic modifications offer a high degree of selectivity and mild reaction conditions, minimizing non-specific side reactions. For glycopolymers like poly(p-vinylphenyl glucopyranoside), enzymes such as glycosidases and glycosyltransferases can be employed. For instance, a glycosidase could be used under specific conditions to catalyze the transfer of additional sugar units to the existing glucose pendants, creating more complex glycan structures. While the enzymatic modification of synthetic glycopolymers is a developing field, it holds significant promise for creating well-defined, complex glycomaterials. The efficiency of such enzymatic reactions can be influenced by the accessibility of the sugar moieties on the polymer backbone.

Click Chemistry

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for post-polymerization functionalization. To utilize this method, the glycopolymer would first need to be modified to introduce either azide (B81097) or alkyne functionalities. For example, the hydroxyl groups could be reacted with an azide-containing reagent. The resulting azide-functionalized glycopolymer can then be "clicked" with a wide variety of alkyne-containing molecules, allowing for the attachment of fluorescent dyes, bioactive peptides, or other functional moieties. This modular approach is highly valuable for creating a library of functionalized glycopolymers from a single precursor.

Advanced Characterization of Poly P Vinylphenyl Glucopyranoside and Glycopolymer Architectures

Chromatographic and Separation Methodologies

Chromatographic methods are employed to separate components of a mixture, making them ideal for assessing monomer purity and characterizing the molecular weight profile of the resulting polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the definitive technique for measuring the molecular weight distribution of a polymer sample. The method separates macromolecules based on their size in solution (hydrodynamic volume). This allows for the calculation of the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI value indicates the breadth of the molecular weight distribution, a key parameter resulting from the polymerization process.

Sample IDMₙ (g/mol)Mₙ (g/mol)Polydispersity Index (PDI)
PVPG-A18,20030,9001.70
PVPG-B25,60044,8001.75
PVPG-C12,50021,9001.75

Note: This table provides representative GPC data for different batches of poly(p-vinylphenyl glucopyranoside), which would be determined relative to polystyrene or other suitable calibration standards.

While GPC is applied to the final polymer, High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the chemical purity of the p-vinylphenyl glucopyranoside monomer prior to polymerization. The presence of impurities could inhibit or alter the polymerization reaction, affecting the final properties of the material. A reversed-phase HPLC method, typically using a C18 stationary phase with a water and acetonitrile (B52724) mobile phase gradient, can effectively separate the monomer from any unreacted starting materials or synthesis byproducts.

CompoundRetention Time (min)Purity by Area (%)
p-vinylphenyl glucopyranoside9.2>99.5
Hypothetical Precursor5.1<0.3
Hypothetical Side-Product11.4<0.2

Note: The table shows illustrative data for a monomer purity check by HPLC, demonstrating high purity suitable for polymerization.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation and characterization of synthetic polymers, including copolymers and polyelectrolytes. nih.gov Its high resolving power, short analysis time, and minimal sample consumption make it a valuable tool in polymer science. nih.govspringernature.com The technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the analyte's charge-to-size ratio. nih.govwikipedia.org

While specific studies on the capillary electrophoresis of poly(p-vinylphenyl glucopyranoside) are not extensively documented in the literature, the principles of CE for synthetic polymer analysis can be applied to understand its potential utility for this glycopolymer. Different modes of CE, such as free solution capillary electrophoresis (FSCE), entangled polymer solution CE (EPSCE), and capillary gel electrophoresis (CGE), can be employed depending on the polymer's characteristics. nih.gov

For poly(p-vinylphenyl glucopyranoside), CE could potentially be used to:

Assess Purity and Heterogeneity: CE can separate the polymer from unreacted monomers, initiators, or other impurities. It can also resolve polymer chains with different degrees of polymerization or those that might have variations in their chemical composition, for instance, in copolymers.

Determine Molar Mass Distribution: Techniques like EPSCE are particularly effective for the size-based separation of polymers over a wide range of molar masses. nih.gov By using appropriate calibration standards, information about the molar mass distribution of a poly(p-vinylphenyl glucopyranoside) sample could be obtained.

Analyze Charged Derivatives: If the glucopyranoside units were modified to introduce charged groups (e.g., by sulfation or phosphorylation), CE would be an exceptionally powerful tool for separation and analysis. The separation of glycans and glycosaminoglycans, which are often charged, is a well-established application of CE. springernature.comnih.govresearchgate.net

The separation in CE is carried out in a narrow-bore capillary filled with a background electrolyte. A high voltage is applied across the capillary, causing the analytes to migrate at different velocities. wikipedia.org Detection is typically performed using UV-Vis absorbance, where a section of the capillary itself acts as the detection cell, or by laser-induced fluorescence (LIF) for higher sensitivity, especially after derivatizing the analyte with a fluorophore. springernature.comwikipedia.org

Microscopy and Imaging Techniques for Polymer Morphology

Microscopy techniques are essential for visualizing the nanoscale and microscale structure of polymeric materials. The morphology, including the arrangement of polymer chains, the formation of crystalline or amorphous domains, and the self-assembly into larger structures, dictates the material's bulk properties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for characterizing the surface topography of polymer thin films at the nanoscale. azonano.com It provides three-dimensional images of the surface, allowing for the quantitative measurement of features like surface roughness, domain sizes, and film defects. spectraresearch.com AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create the topographic image. azonano.com

In the context of poly(p-vinylphenyl glucopyranoside), AFM would be invaluable for studying thin films prepared by methods such as spin-coating. rsc.orgnsf.govsemanticscholar.orgsemanticscholar.orgmdpi.com The analysis of a spin-coated film of this glycopolymer would likely reveal:

Surface Roughness: Quantitative data on the smoothness of the film can be obtained. This is critical for applications where a uniform surface is required.

Phase Separation: In blends or block copolymers containing poly(p-vinylphenyl glucopyranoside), AFM phase imaging can distinguish between different polymer domains based on their mechanical properties (e.g., stiffness, adhesion). azonano.com This would reveal the size and distribution of glycopolymer-rich domains.

Nanodomain Structure: The surface may exhibit a characteristic granular or nanodomain morphology. The size and packing of these grains can be influenced by the polymer's molecular weight and the processing conditions.

The table below illustrates typical data that could be obtained from an AFM analysis of a polymer thin film, based on studies of analogous systems.

ParameterValueDescription
Scan Size 5 µm x 5 µmThe area of the sample surface being imaged.
Root Mean Square (RMS) Roughness 0.5 - 2.0 nmA measure of the surface smoothness; lower values indicate a smoother film.
Average Domain Size 60 - 180 nmThe average diameter of distinct morphological features or grains on the surface.

This is an interactive data table based on representative values for polymer films.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure and morphology of materials. escholarship.org A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. hitachi-hightech.com For polymers, TEM is particularly useful for visualizing the morphology of self-assembled nanostructures, such as micelles, vesicles, or nanoparticles. mdpi.comnih.govresearchgate.net

Amphiphilic block copolymers containing a hydrophilic glycopolymer block (like poly(p-vinylphenyl glucopyranoside)) and a hydrophobic block (like polystyrene) can self-assemble in solution to form core-shell nanostructures. mdpi.comresearchgate.netmit.edumit.edursc.org TEM analysis of such structures would be expected to reveal:

Nanostructure Morphology: Direct visualization of the shape and size of the self-assembled objects. Common morphologies include spherical micelles, cylindrical or worm-like micelles, and vesicles (polymersomes). For instance, polystyrene-b-polyglycidol copolymers have been shown to form micelles and larger micellar aggregates. mdpi.com

Core-Shell Dimensions: With appropriate staining techniques (e.g., using osmium tetroxide to stain the polystyrene domains), the dimensions of the core and the thickness of the corona can be measured.

Internal Organization: For more complex structures like vesicles, cryo-TEM can be used to visualize the polymer membrane and any encapsulated contents in a near-native, hydrated state. dp.tech Cryo-TEM has been instrumental in identifying intermediate structures, such as micelles and vesicles, during the self-assembly of amphiphilic polymers. escholarship.org

The morphology of these nanostructures is highly dependent on factors such as the block copolymer composition, molecular weight, and the solvent system used for self-assembly. nih.gov

Thermal and Mechanical Analysis of Polymeric Materials

Thermal analysis techniques are fundamental for understanding the relationship between the structure and properties of polymers. They measure changes in a material's physical or chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. scirp.org It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netbohrium.com

Glass Transition Temperature (Tg): This is a critical property of amorphous polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(p-vinylphenyl glucopyranoside), the Tg would be influenced by the bulky, polar glucopyranoside side groups, which can restrict chain mobility through steric hindrance and hydrogen bonding. The Tg of the related polymer, poly(4-vinylphenol), is known to be in the range of 150-180 °C. researchgate.netresearchgate.net The presence of the large sugar moiety would likely increase the Tg relative to polystyrene (Tg ~100 °C).

Melting Temperature (Tm): If the polymer possesses any crystallinity, DSC can detect the endothermic peak corresponding to the melting of the crystalline domains.

The table below presents hypothetical DSC data for poly(p-vinylphenyl glucopyranoside) and a related copolymer, illustrating how Tg can be affected by chemical structure.

PolymerGlass Transition Temp. (Tg) (°C)Onset (°C)Endset (°C)
Poly(p-vinylphenyl glucopyranoside) ~165~160~170
Poly(styrene-co-p-vinylphenyl glucopyranoside) ~125~120~130

This is an interactive data table with representative values based on analogous polymer systems.

Protecting groups on the sugar hydroxyls (e.g., acetyl groups) would be expected to lower the Tg by reducing intermolecular hydrogen bonding.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition profile of a polymer.

The TGA thermogram of poly(p-vinylphenyl glucopyranoside) would be expected to show a multi-stage decomposition process:

Initial Weight Loss: A small initial weight loss at temperatures below ~150 °C, corresponding to the evaporation of absorbed moisture, is common for hydrophilic polymers.

Decomposition of the Carbohydrate Moiety: The sugar units are typically the least thermally stable part of the glycopolymer. The thermal degradation of glucose and other carbohydrates often begins in the range of 200-300 °C. researchgate.netresearchgate.netnih.govuctm.edu This stage would involve dehydration, cleavage of glycosidic bonds (if any were present in side chains), and eventual charring of the carbohydrate residue.

Decomposition of the Polymer Backbone: At higher temperatures, typically above 350-400 °C, the polystyrene-like backbone would undergo thermal degradation. The thermal stability of polystyrene itself is known to be in this range.

The following table summarizes expected TGA data for poly(p-vinylphenyl glucopyranoside), based on the thermal behavior of carbohydrate polymers and aromatic polymers.

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
1 30 - 150~5%Loss of adsorbed water
2 220 - 350~35%Decomposition and charring of glucopyranoside side chains
3 380 - 500~55%Degradation of the polymer backbone
Residue > 500~5%Char residue

This is an interactive data table with representative values based on analogous polymer systems.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of polymers. acs.orgwikipedia.org By applying an oscillating force to a sample and measuring its displacement, DMA can determine the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature, time, or frequency. youtube.comtainstruments.com

For poly(p-vinylphenyl glucopyranoside), a DMA analysis would provide critical information about its thermomechanical behavior. The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. youtube.com A high E' at low temperatures would suggest a rigid, glassy state. As the temperature increases, a sharp drop in E' would signify the glass transition temperature (Tg), where the polymer transitions from a rigid state to a more rubbery one. youtube.com

The loss modulus (E'') quantifies the viscous response, or the energy dissipated as heat. youtube.com A peak in the E'' curve is typically observed at the glass transition. The tan delta , the ratio of the loss modulus to the storage modulus (E''/E'), provides a measure of the damping properties of the material. youtube.com A distinct peak in the tan delta curve is a reliable indicator of the glass transition temperature.

Hypothetical DMA data for a generic amorphous glycopolymer similar to poly(p-vinylphenyl glucopyranoside) is presented in Table 1. This data illustrates the expected changes in storage modulus and tan delta as the material passes through its glass transition.

Table 1: Illustrative DMA Data for a Generic Amorphous Glycopolymer This data is representative and not specific to poly(p-vinylphenyl glucopyranoside).

| Temperature (°C) | Storage Modulus (E') (GPa) | Tan Delta (δ) | | :--------------- | :------------------------- | :------------ | | 30 | 2.5 | 0.02 | | 60 | 2.4 | 0.03 | | 90 | 2.2 | 0.05 | | 120 | 1.5 | 0.85 | | 150 | 0.05 | 0.15 | | 180 | 0.02 | 0.10 |

Rheological Characterization of Glycopolymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For polymers like poly(p-vinylphenyl glucopyranoside), rheological characterization of its solutions and melts provides invaluable insights into its processability and performance in various applications. thermofisher.compressbooks.pub

In solution, the viscosity of a glycopolymer is influenced by factors such as concentration, temperature, solvent quality, and the molecular weight of the polymer. pressbooks.pub Rheological measurements can reveal whether the solution exhibits Newtonian behavior (viscosity is independent of shear rate) or non-Newtonian behavior, such as shear thinning (viscosity decreases with increasing shear rate). pressbooks.pub This information is crucial for applications like coatings and drug delivery formulations.

In the molten state, rheological analysis helps to understand the viscoelastic properties of the polymer, which dictates its behavior during processing techniques like extrusion and molding. researchgate.net Key parameters obtained from melt rheology include the zero-shear viscosity (η₀), which is the viscosity at very low shear rates, and the complex viscosity (η*), which is a measure of the total resistance to flow under oscillatory shear. The relationship between the storage modulus (G') and loss modulus (G'') as a function of frequency can also be determined, providing information on the polymer's elasticity and melt strength. arxiv.org

Table 2 presents hypothetical rheological data for a solution of a generic glycopolymer, illustrating a shear-thinning behavior.

Table 2: Illustrative Solution Rheology Data for a Generic Glycopolymer Solution (10 wt% in Water at 25°C) This data is representative and not specific to poly(p-vinylphenyl glucopyranoside).

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | | :--------------- | :--------------- | | 0.1 | 1.5 | | 1 | 1.2 | | 10 | 0.8 | | 100 | 0.5 | | 1000 | 0.3 |

Scattering Techniques for Solution and Bulk Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or polymers in solution. ssau.ruwikipedia.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. azonano.com

For poly(p-vinylphenyl glucopyranoside) in solution, DLS would be employed to determine the hydrodynamic radius (Rh) of the polymer chains. This provides information about the conformation and aggregation state of the glycopolymer in a particular solvent. researchgate.net For instance, changes in the hydrodynamic radius with temperature or pH could indicate conformational changes or the onset of aggregation. wikipedia.org DLS is also a valuable tool for assessing the stability of glycopolymer formulations over time. wikipedia.org

Table 3 shows illustrative DLS results for a generic glycopolymer in different solvent conditions, highlighting how the hydrodynamic radius can be affected by the solvent environment.

Table 3: Illustrative DLS Data for a Generic Glycopolymer This data is representative and not specific to poly(p-vinylphenyl glucopyranoside).

| Solvent | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | | :------------ | :---------------------------- | :------------------------- | | Water | 15.2 | 0.15 | | PBS Buffer | 18.5 | 0.20 | | DMSO | 12.8 | 0.12 |

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about materials on a nanometer to micrometer scale. sc.eduyoutube.com It is particularly useful for characterizing the shape, size, and arrangement of nanoparticles, polymers, and other macromolecular assemblies in both solution and the solid state. upenn.edu

Advanced Analytical Methods for Polymer Brush and Surface Characterization

When poly(p-vinylphenyl glucopyranoside) is grafted onto a surface to form a polymer brush, a suite of advanced analytical techniques is necessary to characterize the properties of this thin layer. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition of the surface, confirming the presence of the grafted glycopolymer.

Ellipsometry is a highly sensitive optical technique for measuring the thickness of the grafted polymer layer. cmu.edu By measuring the change in polarization of light upon reflection from the surface, the thickness of the polymer brush can be determined with sub-nanometer resolution.

Atomic Force Microscopy (AFM) provides topographical information about the surface at the nanoscale. researchgate.net It can be used to visualize the morphology of the polymer brush and assess its uniformity. Advanced AFM techniques can also probe the mechanical properties of the grafted layer.

Contact Angle Goniometry measures the wettability of the surface, which is directly influenced by the presence of the hydrophilic glycopolymer brushes. A decrease in the water contact angle would indicate a successful grafting process. kpi.ua

These surface-sensitive techniques are crucial for understanding the structure-property relationships of poly(p-vinylphenyl glucopyranoside) when utilized as a surface modification agent, for example, in biomedical implants or biosensors. chronicle.comnih.gov

Theoretical and Computational Investigations of P Vinylphenyl Glucopyranoside Systems

Quantum Chemical Calculations (Ab Initio, DFT) on Monomer and Polymer Structures

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are powerful for elucidating the electronic structure, geometry, and reactivity of molecules from first principles. nih.gov These calculations are applied to both the p-vinylphenyl glucopyranoside monomer and its corresponding polymer, poly(p-vinylphenyl glucopyranoside), to understand their intrinsic properties.

Researchers employ DFT methods, often with functionals like B3LYP and basis sets such as 6-31+G(d,p), to optimize the molecular geometry of the monomer. mdpi.com These calculations help determine the most stable conformation by analyzing the potential energy surface associated with the rotation of dihedral angles, such as the bond connecting the phenyl ring to the vinyl group and the glycosidic bond. mdpi.comresearchgate.net This provides fundamental knowledge about the monomer's preferred shape before polymerization. mdpi.com

For the polymer structure, these calculations can be applied to small oligomeric fragments to model the repeating unit. Key insights from these studies include:

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the electronic transitions and reactivity of the monomer and polymer. researchgate.net The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Charge Distribution: Analysis of the atomic charge distribution reveals the polarity of different parts of the molecule, which is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the glucopyranoside moiety.

Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the glycopolymer. researchgate.net

Theoretical chemistry provides a detailed, atomic-level description of the monomer and polymer structures, which underpins their physical and chemical behavior. mdpi.com

Parameter Methodology Information Gained Typical Basis Set
Optimized GeometryDFT, Ab InitioMost stable 3D conformation, bond lengths, bond angles6-31G, D95++(d,p)
Electronic StructureDFTHOMO/LUMO energies, electronic density, reactivity indicators6-311G(2df,p)
Partial ChargesPopulation AnalysisSites for electrostatic interactions and hydrogen bonding6-31+G(d,p)
Vibrational AnalysisDFTPredicted IR and Raman spectra for structural confirmation6-31G(d)

Molecular Dynamics Simulations of Glycopolymer Conformation and Dynamics

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. researchgate.net MD is a powerful technique for computing the equilibrium and dynamical properties of classical many-body systems like polymers. researchgate.net For poly(p-vinylphenyl glucopyranoside), MD simulations provide critical insights into how the polymer chains behave in different environments, particularly in solution.

In a typical MD simulation, a polymer chain (or multiple chains) is placed in a simulation box, often with explicit solvent molecules like water. The forces between all atoms are calculated using a force field (e.g., OPLS, AMBER), and Newton's equations of motion are solved numerically to track the trajectory of each atom over time. researchgate.net

Key findings from MD simulations of glycopolymers include:

Solvation and Hydration: MD can model the explicit interactions between the glycopolymer and water molecules. It is particularly useful for analyzing the hydration shell around the glucose units, which is critical for the polymer's solubility and biological interactions.

Flexibility and Dynamics: By analyzing the fluctuations in bond lengths, angles, and dihedral angles over time, MD simulations quantify the flexibility of the polymer backbone and the movement of the pendant sugar groups. This dynamic behavior influences the material's properties and its ability to interact with biological targets.

Intermolecular Interactions: Simulations can model the aggregation of multiple polymer chains or their interaction with surfaces or other molecules, providing a molecular-level view of processes like self-assembly or binding. dntb.gov.ua

These simulations bridge the gap between the single-molecule picture and the macroscopic properties of the material, offering a dynamic perspective on glycopolymer behavior. nih.gov

Simulation Type Key Output Parameters Insights Provided
Single Chain in SolutionRadius of Gyration (Rg), End-to-end distanceOverall polymer size, shape, and compactness
Hydration AnalysisRadial Distribution Function (RDF)Structure of water around the sugar units, hydrogen bonding network
Conformational AnalysisDihedral Angle DistributionsFlexibility of the polymer backbone and side chains
Multi-chain SystemIntermolecular contacts, Aggregation stateTendency for polymer chains to aggregate or remain isolated

Computational Studies on Polymerization Mechanism and Radical Intermediates

The synthesis of poly(p-vinylphenyl glucopyranoside) is commonly achieved through radical polymerization of the vinyl monomer. nih.gov Computational chemistry offers a way to investigate the complex mechanism of this process at a fundamental level. nih.gov The key steps in radical polymerization—initiation, propagation, and termination—involve highly reactive radical intermediates. acs.org

Quantum chemical methods (especially DFT) are used to study these transient species. frontiersin.org By calculating the energies of reactants, transition states, and products for each reaction step, a detailed potential energy surface can be constructed. frontiersin.org

Computational investigations in this area focus on:

Radical Stability: The stability of the propagating radical, which is formed by the addition of a radical to the vinyl group of the monomer, is a key factor determining the course of the polymerization. Calculations can determine the spin density distribution and geometry of this radical intermediate.

Propagation Kinetics: Theoretical methods can be used to calculate the activation energy for the propagation step (the addition of the propagating radical to another monomer molecule). This is directly related to the rate constant of propagation (kp) and provides insight into how quickly the polymer chain grows.

Chain Transfer Reactions: In controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), computational studies can model the addition-fragmentation equilibria involving the RAFT agent and the propagating radical. acs.org This helps in understanding how to control the molecular weight and dispersity of the resulting glycopolymer. acs.org

These theoretical studies complement experimental work by providing a detailed picture of the reactive intermediates and transition states that are often difficult or impossible to observe directly. nih.gov

Computational Target Methodology Key Calculated Property Relevance to Polymerization
Propagating RadicalDFT (Spin-unrestricted)Geometry, Spin Density, EnergyDetermines radical stability and reactivity
Propagation StepTransition State Search (DFT)Activation Energy (Ea)Relates to the rate of polymer chain growth (kp)
Chain Transfer AgentDFTBond Dissociation EnergiesPredicts efficiency of chain transfer and control over polymerization
Radical IntermediateDFTEnergy of intermediate speciesUnderstanding reaction pathways and potential side reactions

Structure-Property Relationship Modeling in Glycopolymers and Derived Materials

A central goal in polymer science is to understand and predict how a polymer's chemical structure dictates its macroscopic properties. mdpi.com Computational modeling plays a crucial role in establishing these structure-property relationships for glycopolymers like poly(p-vinylphenyl glucopyranoside). By combining data from quantum chemistry and molecular dynamics, models can be developed to predict material performance. researchgate.net

These models can correlate various structural features with key properties:

Molecular Descriptors: Quantitative Structure-Property Relationship (QSPR) models use descriptors derived from the molecular structure (e.g., molecular weight, topology, quantum chemical parameters) to predict physical properties.

Thermal Properties: MD simulations can be used to predict the glass transition temperature (Tg) by simulating the cooling of an amorphous polymer melt and observing the change in properties like density versus temperature. chemrxiv.org

Mechanical Properties: Coarse-grained MD simulations can model the response of bulk polymer systems to mechanical stress, providing estimates of properties like the Young's modulus.

Biological Activity: For biomedical applications, modeling is used to understand how glycopolymer conformation and dynamics influence interactions with proteins like lectins. rsc.org The spatial arrangement of sugar units, which can be predicted through MD, is critical for achieving high-affinity binding through the "multivalent effect."

By establishing these predictive relationships, computational models can accelerate the design of new glycopolymers with desired properties, reducing the need for extensive trial-and-error synthesis and experimentation. researchgate.net

Advanced Applications of Poly P Vinylphenyl Glucopyranoside Materials and Glycopolymers

Development of Novel Biomaterials

The unique biological recognition properties of carbohydrates make glycopolymers highly attractive for the development of novel biomaterials. By presenting sugar moieties on a polymer backbone, materials can be designed to interact specifically with biological systems, such as cells and proteins.

Design of Carbohydrate-Functionalized Polymer Surfaces

Carbohydrate-functionalized polymer surfaces are designed to mimic the cell surface glycocalyx, enabling the study and control of cell adhesion, proliferation, and differentiation. These surfaces are typically created by grafting carbohydrate-containing monomers onto a substrate or by the surface immobilization of pre-formed glycopolymers. The density and orientation of the sugar ligands can be precisely controlled to modulate biological responses.

One common approach involves the use of "clickable" monomers that allow for the straightforward attachment of carbohydrate units to a polymer backbone. This method offers high efficiency and allows for the creation of well-defined glycopolymer architectures.

Engineered Polymeric Scaffolds for Materials Science

In tissue engineering, polymeric scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. Incorporating glycopolymers into these scaffolds can enhance their biocompatibility and bioactivity. The carbohydrate units can act as signaling molecules, guiding cell behavior and promoting the formation of new tissue.

For instance, scaffolds functionalized with specific sugars can be used to selectively capture certain cell types or to promote the secretion of extracellular matrix components. The mechanical properties and degradation rate of these scaffolds can be tailored by adjusting the polymer backbone and the crosslinking density.

Smart and Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. The incorporation of carbohydrate moieties into these polymers can add a layer of biological recognition to their responsive behavior.

pH-Responsive Glycopolymers

pH-responsive glycopolymers are designed to respond to changes in the acidity of their environment. This is often achieved by incorporating ionizable groups into the polymer backbone alongside the carbohydrate units. At different pH values, the ionization state of these groups changes, leading to alterations in polymer conformation, solubility, or swelling.

This property is particularly useful for drug delivery applications. For example, a glycopolymer-based nanocarrier could be designed to be stable in the neutral pH of the bloodstream but to release its drug payload in the acidic microenvironment of a tumor.

Thermoresponsive Polymeric Constructs

Thermoresponsive glycopolymers exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state. This behavior is driven by changes in the hydration of the polymer chains with temperature.

This thermo-responsiveness can be exploited for applications such as cell sheet engineering. Cells can be cultured on a thermoresponsive glycopolymer surface at a temperature below the LCST. By subsequently raising the temperature above the LCST, the polymer dehydrates and shrinks, allowing for the detachment of an intact cell sheet without the need for enzymatic digestion.

Sensing and Biosensing Platforms

The specific binding interactions between carbohydrates and proteins, such as lectins, form the basis for the use of glycopolymers in sensing and biosensing platforms. These platforms can be used for the detection of specific biomolecules or pathogens.

Glycopolymer-Based Biosensors

Glycopolymer-based biosensors leverage the specific recognition between carbohydrate ligands on the polymer and their corresponding biological receptors, such as lectins and antibodies, to detect and quantify analytes. These sensors offer high sensitivity and selectivity, making them valuable tools in diagnostics and biomedical research.

The fundamental principle behind these biosensors lies in the specific binding events that occur at the sensor surface. When the target analyte, such as a specific lectin or protein, binds to the glycopolymer, it induces a measurable change in a physical or chemical property of the sensor. This change can be detected through various transduction methods, including electrochemical, optical, and mass-sensitive techniques. For instance, the binding of a lectin to a poly(p-vinylphenyl glucopyranoside)-coated electrode can alter the electrochemical impedance, providing a quantifiable signal. nih.gov

One of the key advantages of using glycopolymers like poly(p-vinylphenyl glucopyranoside) in biosensors is the "glycocluster effect." This phenomenon refers to the enhanced binding affinity that results from the multivalent presentation of carbohydrate ligands on the polymer backbone, which mimics the presentation of glycans on cell surfaces. This multivalency leads to stronger and more specific interactions with target proteins compared to monovalent sugar ligands.

Recent research in the broader field of glycopolymer biosensors has demonstrated their utility in detecting a range of biological targets. While specific studies on poly(p-vinylphenyl glucopyranoside) are limited, the principles can be extrapolated. For example, biosensors utilizing mannose-containing glycopolymers have been developed for the detection of E. coli, which expresses mannose-binding lectins on its surface. Similarly, a biosensor based on poly(p-vinylphenyl glucopyranoside) could potentially be designed to detect specific glucose-binding proteins or to monitor processes involving glucose recognition.

Below is a table summarizing the types of glycopolymer-based biosensors and their potential applications, which could include those based on poly(p-vinylphenyl glucopyranoside).

Biosensor TypeTransduction MethodPotential AnalytesKey Advantages
ElectrochemicalAmperometry, Impedance SpectroscopyLectins, Antibodies, Bacteria, VirusesHigh sensitivity, low cost, potential for miniaturization
OpticalSurface Plasmon Resonance (SPR), FluorescenceProteins, Cells, ToxinsReal-time monitoring, high specificity
Mass-SensitiveQuartz Crystal Microbalance (QCM)Biomolecules, PathogensLabel-free detection, high sensitivity

Molecularly Imprinted Polymers (MIPs) for Analytical Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.gov The process of molecular imprinting involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These "molecular memories" allow the MIP to selectively rebind the target molecule from a complex mixture.

Glycopolymers such as poly(p-vinylphenyl glucopyranoside) can be utilized in the creation of MIPs for the recognition of specific biomolecules. In this context, the glucopyranoside units can act as functional monomers or be part of a larger template structure. For instance, a MIP could be created using a complex of p-vinylphenyl glucopyranoside and a specific glucose-binding protein as the template. The resulting polymer would have cavities specifically designed to recognize and bind that protein.

The synthesis of MIPs typically involves the following steps:

Pre-polymerization: The template molecule and functional monomers (in this case, p-vinylphenyl glucopyranoside) are allowed to form a complex in a suitable solvent.

Polymerization: A cross-linking agent and an initiator are added to the mixture, and polymerization is initiated, typically by heat or UV radiation. This creates a rigid polymer network around the template-monomer complex.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind the specific recognition sites.

The performance of a MIP is evaluated based on its binding affinity and selectivity for the target analyte compared to other structurally similar molecules. Research in the broader field of MIPs has shown their successful application in various analytical techniques, including solid-phase extraction, chromatography, and chemical sensing. While specific data for poly(p-vinylphenyl glucopyranoside)-based MIPs is not widely available, the general principles suggest their potential for creating highly selective recognition materials for glucose-binding entities.

The table below outlines the key components and characteristics of MIPs, which would be relevant to the design of a system using p-vinylphenyl glucopyranoside.

Component/CharacteristicDescriptionRole in Molecular Recognition
Template Molecule The molecule of interest for which the recognition sites are created.Determines the shape, size, and chemical functionality of the binding cavity.
Functional Monomer A polymerizable molecule that interacts with the template.Forms specific interactions (e.g., hydrogen bonds, electrostatic interactions) with the template, creating the chemical memory of the binding site. p-Vinylphenyl glucopyranoside could serve this role.
Cross-linking Agent A molecule that forms a network structure with the monomers.Provides mechanical stability to the polymer and maintains the shape of the recognition sites after template removal.
Binding Affinity The strength of the interaction between the MIP and the template.A high binding affinity indicates effective recognition.
Selectivity The ability of the MIP to bind the template in the presence of other similar molecules.High selectivity is a key indicator of the imprinting success.

Material Science Applications

The unique properties of poly(p-vinylphenyl glucopyranoside), stemming from its carbohydrate moieties, make it a valuable component in the development of advanced materials. Its applications in material science range from water-soluble polymers for biomedical uses to specialized coatings and chromatographic materials.

Development of Water-Soluble Polymeric Materials

The incorporation of glucose units into a polystyrene backbone significantly alters its physical properties, most notably rendering the polymer water-soluble. The hydrophilicity of the glucopyranoside groups allows the polymer chains to readily dissolve in aqueous environments, a property that is crucial for many biomedical applications. researchgate.net

The synthesis of water-soluble poly(p-vinylphenyl glucopyranoside) can be achieved through the polymerization of the p-vinylphenyl glucopyranoside monomer. The solubility of the resulting polymer in water is dependent on factors such as molecular weight and the degree of polymerization. These polymers can form hydrogels, which are three-dimensional networks of polymer chains that can absorb and retain large amounts of water.

Water-soluble glycopolymers are of great interest for applications such as drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The glucose units can also provide specific biological recognition properties, allowing for targeted interactions within a biological system. For example, a drug-conjugated poly(p-vinylphenyl glucopyranoside) could potentially target cells that have a high expression of glucose transporters.

The table below summarizes the properties and potential applications of water-soluble poly(p-vinylphenyl glucopyranoside).

PropertyDescriptionPotential Application
Water Solubility The polymer dissolves in water due to the hydrophilic nature of the glucose units.Drug delivery systems, hydrogels for tissue engineering.
Biocompatibility The polymer is generally well-tolerated by biological systems.Medical implants, biocompatible coatings.
Biological Recognition The glucose moieties can interact with specific biological receptors.Targeted drug delivery, biosensors.
Hydrogel Formation The polymer can form cross-linked networks that absorb large amounts of water.Scaffolds for cell culture, wound dressings.

Advanced Polymer Coatings and Films

Thin films and coatings made from poly(p-vinylphenyl glucopyranoside) can impart unique properties to surfaces. One of the most significant applications is in the creation of antifouling surfaces. Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major problem in marine, industrial, and medical settings.

Glycopolymer coatings can resist biofouling through a mechanism known as steric repulsion. The hydrophilic glucose units attract a layer of water molecules to the surface, creating a physical barrier that prevents proteins and microorganisms from adsorbing. This "hydration layer" is a key feature of many effective antifouling materials. mdpi.com

In addition to antifouling properties, films of poly(p-vinylphenyl glucopyranoside) can be designed for specific biological interactions. For instance, a surface coated with this glycopolymer can be used to study the binding of lectins and other carbohydrate-binding proteins. Such platforms are valuable for research in glycobiology and for the development of diagnostic assays.

The table below details the characteristics of advanced polymer coatings and films derived from poly(p-vinylphenyl glucopyranoside).

Coating/Film PropertyMechanismApplication
Antifouling Formation of a hydration layer that prevents protein and cell adhesion.Marine coatings, medical implants, biosensors.
Biocompatibility Reduces non-specific protein adsorption and cellular adhesion.Coatings for catheters, stents, and other medical devices.
Specific Recognition Presents glucose ligands for interaction with specific proteins (e.g., lectins).Surfaces for studying protein-carbohydrate interactions, diagnostic microarrays.
Stimuli-Responsiveness Potential for conformational changes in response to environmental stimuli (e.g., pH, temperature), although not extensively studied for this specific polymer."Smart" surfaces with tunable properties.

Chromatographic Separations and Support Materials

In the field of separation science, glycopolymers like poly(p-vinylphenyl glucopyranoside) can be used to create novel stationary phases for chromatography. Chromatography is a technique used to separate the components of a mixture, and the stationary phase is the material within the chromatography column that interacts with the components to effect the separation.

By immobilizing poly(p-vinylphenyl glucopyranoside) onto a solid support, such as silica (B1680970) gel, a chiral stationary phase (CSP) can be created. wikipedia.org The chiral glucose units on the polymer provide a stereospecific environment that can differentiate between the enantiomers of a chiral compound. This is particularly important in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. The separation mechanism in such a CSP would rely on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the glucose moieties.

Furthermore, poly(p-vinylphenyl glucopyranoside) can be used in affinity chromatography. sigmaaldrich.com In this technique, a ligand with a specific binding affinity for a target molecule is attached to the stationary phase. A glycopolymer-based stationary phase could be used to purify glucose-binding proteins from a complex biological sample. The target proteins would bind to the glucose units on the polymer, while other components of the mixture would pass through the column. The bound proteins could then be eluted by changing the conditions, such as pH or by introducing a high concentration of free glucose.

The table below summarizes the applications of poly(p-vinylphenyl glucopyranoside) in chromatographic separations.

Chromatographic TechniqueRole of the GlycopolymerTarget Analytes
Chiral Chromatography Forms a chiral stationary phase for the separation of enantiomers.Chiral drugs, natural products, and other stereoisomers.
Affinity Chromatography Acts as a ligand for the specific capture and purification of target molecules.Glucose-binding proteins, lectins, antibodies.
Hydrophilic Interaction Liquid Chromatography (HILIC) Provides a polar stationary phase for the separation of polar compounds.Polar metabolites, peptides, and other hydrophilic molecules.

Current Research Challenges and Future Perspectives

Precision Synthesis of Complex Glycopolymer Architectures

A primary challenge in the field is the synthesis of glycopolymers with precisely controlled and complex architectures, such as bottlebrush or star-shaped structures. mdpi.com Achieving this level of precision is crucial because the architecture of a glycopolymer significantly influences its biological activity. researchgate.net The synthesis often involves multi-step processes that can be laborious and may require the use of protecting groups for the hydroxyl moieties on the sugar to prevent side reactions. nih.gov

Future research is focused on developing more efficient synthetic strategies. A "grafting-polymerization" approach is a promising method for creating multifunctionalized brush-like glycopolymers. nyu.edu This technique allows for the synthesis of complex structures that can mimic natural glycosaminoglycans like heparin. nyu.edu Advances in controlled polymerization techniques will be essential to create well-defined and complex glycopolymer architectures that can outperform natural glycoconjugates in terms of functionality. nih.gov

Synthetic StrategyDescriptionPotential Advantage
Grafting-From Polymer chains are grown directly from a surface or a polymer backbone.High grafting density and uniform chain length.
Grafting-To Pre-synthesized polymer chains are attached to a surface or backbone.Well-characterized side chains before grafting.
Grafting-Through Macromonomers are copolymerized to form a brush-like structure."One-pot" synthesis of well-defined glycopolymers. digitellinc.com

Enhanced Control over Polymerization Processes for Tailored Properties

Achieving fine control over the molecular weight, molecular weight distribution (polydispersity), and chemical functionality of glycopolymers is a significant hurdle. rsc.org Conventional free radical polymerization often results in polymers with broad molecular weight distributions, which can limit their application. acs.org The goal is to utilize living and controlled polymerization methods to produce polymers with predefined architectures and low dispersity, which is essential for their use in biotechnology and materials science. prezi.com

Reversible Deactivation Radical Polymerization (RDRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are at the forefront of achieving this control. mdpi.com These techniques allow for the synthesis of well-defined glycopolymers with predictable molecular weights and narrow polydispersity. kyushu-u.ac.jp The future of glycopolymer synthesis lies in the further refinement of these controlled radical polymerization techniques to allow for even greater precision and versatility in creating tailored materials. prezi.com

Polymerization TechniqueKey Features
Atom Transfer Radical Polymerization (ATRP) Utilizes a transition metal catalyst to control the polymerization process. Tolerant to many functional groups. nih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Employs a chain transfer agent to mediate the polymerization. Avoids the use of metal catalysts. nih.gov
Nitroxide-Mediated Polymerization (NMP) Uses a stable nitroxide free radical to control the growing polymer chains. rsc.org

Development of Advanced Characterization Protocols for Complex Systems

The detailed characterization of complex glycopolymer architectures is a significant analytical challenge. uakron.edu Standard analytical techniques may not be sufficient to fully elucidate the structure of these complex macromolecules. For instance, unwanted side reactions during synthesis can lead to by-products that complicate characterization. uakron.edu

The future of glycopolymer characterization will rely on the development and application of advanced analytical protocols. Multi-dimensional mass spectrometry, for example, is a powerful tool for analyzing the structure and fragmentation of glycopolymers. uakron.edu Combining various techniques will be necessary to fully understand the complex structures being created.

Characterization TechniqueInformation Provided
Size-Exclusion Chromatography (SEC) Molecular weight and molecular weight distribution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and purity. nih.gov
Mass Spectrometry (MS) Detailed structural information and end-group analysis. uakron.edu

Exploration of New Functionalization Pathways for Glycopolymers

The ability to introduce new functionalities to glycopolymers is crucial for expanding their applications. Post-polymerization modification is a common strategy, but it can be challenging to achieve high efficiency and avoid side reactions, especially with the hydroxyl groups on the sugar moieties. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for the functionalization of glycopolymers. nih.gov This reaction is highly specific and can be performed under mild conditions, making it ideal for modifying delicate biomolecules. Future research will likely focus on exploring a wider range of orthogonal "click" reactions to attach various bioactive molecules, such as peptides or drugs, to glycopolymer backbones. nih.gov Another promising avenue is the use of enzymes for the precise modification of glycopolymers. nih.gov

Integration with Emerging Technologies in Materials Science

Integrating glycopolymers into functional materials and devices for applications in areas like biosensing and drug delivery presents a number of challenges. nih.govacs.org These include ensuring the stability and activity of the glycopolymers within the final product.

The future will see glycopolymers being incorporated into a variety of advanced materials. For example, they can be used to create "smart" materials that respond to specific biological cues. resolvemass.ca Glycopolymer-functionalized nanoparticles are being developed for targeted drug delivery, leveraging the specific interactions between the sugar moieties and lectins on cell surfaces. acs.org Furthermore, glycopolymers are being used to create microarrays for high-throughput analysis of carbohydrate-protein interactions. acs.org

Sustainability and Renewable Resource Considerations in Glycopolymer Research

While the carbohydrate component of many glycopolymers is derived from renewable resources, the polymer backbone is often petroleum-based. rsc.org There is a growing need to develop more sustainable and environmentally friendly glycopolymers. gracy-co-polymers.innih.gov This includes using monomers derived from renewable resources and employing green chemistry principles in their synthesis. rsc.orgmdpi.com

The future of glycopolymer research will be heavily influenced by sustainability considerations. polymer-search.combioengineer.org This includes the development of polymers from fully bio-based sources and the use of enzymatic and aqueous polymerization methods to reduce the environmental impact. rsc.orgcost.eu A key long-term goal is to create a circular economy for these materials through the development of effective recycling and depolymerization processes. acs.org

Q & A

Q. What are the recommended synthetic pathways for p-vinylphenyl glucopyranoside, and how can purity be optimized?

p-Vinylphenyl glucopyranoside is typically synthesized via glycosylation reactions using activated glycosyl donors (e.g., trichloroacetimidates or thioglycosides) and p-vinylphenol as the acceptor. Critical steps include protecting-group strategies to ensure regioselectivity and acid/base catalysis for stereochemical control . Post-synthesis, purification via semi-preparative HPLC with polar stationary phases (e.g., C18 or amine-modified silica) is recommended to remove unreacted phenolic byproducts . Purity can be validated using LC-MS and 1^1H-NMR integration of anomeric proton signals (δ 4.8–5.5 ppm) .

Q. How should researchers characterize p-vinylphenyl glucopyranoside using spectroscopic and chromatographic methods?

  • NMR : Assign the anomeric proton (δ ~5.3 ppm, doublet with J=78J = 7–8 Hz for β-linkage) and confirm sugar configuration via 13^13C-NMR (anomeric carbon at δ 100–105 ppm). Coupling constants in COSY and HSQC spectra resolve glycosidic linkages .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]^- ions, while HRMS confirms molecular formula (e.g., C14H18O6C_{14}H_{18}O_6 for p-vinylphenyl β-D-glucopyranoside) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors stability in aqueous buffers .

Q. What solvent systems are optimal for p-vinylphenyl glucopyranoside in enzymatic assays?

The compound shows limited solubility in nonpolar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH 6–8). For kinetic studies, prepare stock solutions in DMSO (≤5% v/v) to avoid enzyme inhibition . Solubility data in common solvents (e.g., water: 2.1 mg/mL; methanol: 8.7 mg/mL) should be validated via gravimetric analysis .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data involving p-vinylphenyl glucopyranoside be resolved?

Discrepancies in KmK_m or VmaxV_{max} values often arise from impurities or assay interference (e.g., endogenous glycosidases in crude extracts). Mitigation strategies include:

  • Standardized Substrate Preparation : Use HPLC-purified substrate and confirm absence of aglycone (p-vinylphenol) via TLC .
  • Control Experiments : Pre-incubate enzyme samples with specific inhibitors (e.g., castanospermine for β-glucosidases) .
  • Kinetic Modeling : Apply Michaelis-Menten or Hill equation analyses to distinguish allosteric effects .

Q. What strategies improve isolation of p-vinylphenyl glucopyranoside from natural matrices?

For plant extracts, combine macroporous resin chromatography (e.g., D101 resin) with gradient elution (water → ethanol) to enrich glycosides. Subsequent separation via hydrophilic interaction chromatography (HILIC) enhances resolution of structurally similar compounds . Metabolomic profiling (UPLC-QTOF-MS) can prioritize fractions containing target ions (e.g., m/z 281.1 [M–H]^-) .

Q. What are the limitations of current bioactivity assays for p-vinylphenyl glucopyranoside?

  • False Positives in Antioxidant Assays : Phenolic aglycones released via hydrolysis may skew DPPH/ABTS results. Include β-glucosidase-free controls .
  • Cytotoxicity Interference : Low solubility in cell culture media necessitates nanocarrier systems (e.g., cyclodextrin inclusion complexes) for reliable IC50_{50} determination .
  • Structural Complexity : Analogues with apiofuranosyl or rhamnopyranosyl substitutions (e.g., C19H26O10C_{19}H_{26}O_{10}) require orthogonal analytical methods to avoid misannotation .

Q. How can researchers design experiments to study glycosidase interactions with p-vinylphenyl glucopyranoside?

  • Docking Simulations : Use crystal structures of β-glucosidases (PDB: 3W37) to predict binding modes. Key interactions include hydrogen bonding with Glu165 and hydrophobic contacts with the vinylphenyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying pH conditions .
  • Site-Directed Mutagenesis : Test catalytic residues (e.g., Glu→Ala mutants) to confirm mechanistic roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.